molecular formula C16H14FN3OS B2819346 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851987-14-9

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Cat. No. B2819346
CAS RN: 851987-14-9
M. Wt: 315.37
InChI Key: BPSPJRPCTOZXNG-UHFFFAOYSA-N
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Description

The compound “N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . The specific reactions that “N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzothiazoles include moderate to high stability, good fluorescence properties, and the ability to form hydrogen bonds .

Scientific Research Applications

Antimicrobial Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide and its derivatives have been explored for antimicrobial activities. Jagtap et al. (2010) synthesized benzothiazole derivatives, noting their potential as antimicrobial agents due to the pharmacologically proven therapeutic potentials of benzothiazoles and sulphonamide compounds (Jagtap et al., 2010).

Ahmad et al. (2010) synthesized a series of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides. They evaluated these compounds for their anti-oxidant and anti-bacterial activities, which underlines the significance of benzothiazole derivatives in the field of antimicrobial research (Ahmad et al., 2010).

Anticancer Activity

Benzothiazole derivatives have been studied extensively for their anticancer properties. Osmaniye et al. (2018) focused on synthesizing new benzothiazole acylhydrazones to investigate their anticancer activity. They evaluated these compounds against various cancer cell lines, demonstrating the role of benzothiazole derivatives in cancer research (Osmaniye et al., 2018).

Fluorescence Switching and Photophysical Studies

Kundu et al. (2019) conducted studies on triphenylamine–benzothiazole derivatives, observing temperature-controlled fluorescence switching in polar solvents. This highlights the application of benzothiazole derivatives in photophysical research and materials science (Kundu et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have also been used in corrosion inhibition studies. Hu et al. (2016) synthesized benzothiazole derivatives to study their effect as corrosion inhibitors for carbon steel, demonstrating the utility of these compounds in industrial applications (Hu et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzothiazole derivatives exhibit biological activity and are used as pharmaceuticals. Their mechanisms of action often involve interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. In general, care should be taken when handling benzothiazoles, as some derivatives have been found to be mutagenic .

Future Directions

Benzothiazoles and their derivatives continue to be an area of interest in various fields, including medicinal chemistry, due to their diverse biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new benzothiazole-based drugs .

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)22-16(18-14)20-19-15(21)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSPJRPCTOZXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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